4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine
CAS No.: 2640893-40-7
Cat. No.: VC11854230
Molecular Formula: C19H20N4
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640893-40-7 |
|---|---|
| Molecular Formula | C19H20N4 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2 |
| Standard InChI Key | LWXWKPAZKMJLBV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4 |
| Canonical SMILES | C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4 |
Introduction
Structural Characteristics and Molecular Design
The molecular structure of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine comprises three distinct components:
-
Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Piperazine moiety: A six-membered saturated ring containing two nitrogen atoms, linked to the pyrimidine core via a carbon-nitrogen bond at position 4.
-
Naphthalen-2-ylmethyl substituent: A bicyclic aromatic hydrocarbon (naphthalene) attached to the piperazine nitrogen via a methylene bridge.
Key Structural Features:
-
Molecular formula: (calculated molecular weight: 304.39 g/mol).
-
Hybridization: The pyrimidine ring exhibits -hybridized atoms, while the piperazine adopts a chair conformation with -hybridized nitrogens.
-
Electron distribution: The naphthalene group introduces extended π-conjugation, potentially enhancing interactions with hydrophobic protein pockets.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition coefficient) | 3.2 (estimated) |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 4 |
| Topological polar surface area | 38.7 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine likely follows a multi-step protocol analogous to related pyrimidine-piperazine hybrids:
-
Pyrimidine core formation: Condensation of thiourea with β-diketones or via Biginelli-like reactions to construct the pyrimidine ring.
-
Piperazine introduction: Nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine using piperazine under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .
-
Naphthalene functionalization: Alkylation of the piperazine nitrogen with 2-(bromomethyl)naphthalene in the presence of a base such as triethylamine .
Analytical Characterization
-
NMR spectroscopy:
-
-NMR: Aromatic protons from naphthalene (δ 7.2–8.5 ppm), pyrimidine H-2 and H-5 (δ 8.1–8.3 ppm), and piperazine methylene signals (δ 2.5–3.5 ppm).
-
-NMR: Piperazine carbons (δ 45–55 ppm), pyrimidine C-4 (δ 160 ppm), and naphthalene carbons (δ 120–140 ppm).
-
-
Mass spectrometry: ESI-MS expected to show [M+H]+ ion at m/z 305.2.
Biological Activities and Mechanistic Insights
Antioxidant Activity
Piperazine-linked pyrimidines exhibit radical scavenging capabilities in DPPH assays, with IC50 values ranging from 50–200 μM . The electron-rich naphthalene system in 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine could stabilize free radicals via resonance, though experimental validation is required.
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | BTK IC50 (nM) | DPPH IC50 (μM) |
|---|---|---|
| Evt-2917224 | 12.5 | 85 |
| Evt-3099932 | 18.3 | 120 |
| WO2012170976A2 derivative | 9.8 | N/A |
Research Gaps and Future Directions
-
Pharmacokinetic profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.
-
Target specificity: Molecular docking studies are needed to predict off-target interactions.
-
Synthetic optimization: Yield improvements via microwave-assisted synthesis or flow chemistry could enhance scalability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume